2-Fluoro-4-(methylamino)benzonitrile

Descripción general

Descripción

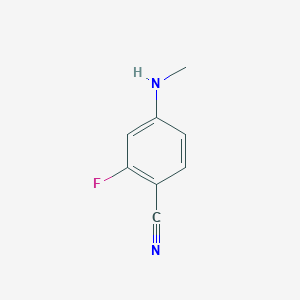

2-Fluoro-4-(methylamino)benzonitrile is an organic compound with the molecular formula C8H7FN2 and a molecular weight of 150.15 g/mol . This compound is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the 2-position and a methylamino group at the 4-position. It is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(methylamino)benzonitrile typically involves the reaction of 2-fluorobenzonitrile with methylamine under controlled conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-4-(methylamino)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-fluoro-4-(methylamino)benzoic acid, while reduction could produce 2-fluoro-4-(methylamino)benzylamine.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHFN

- Molecular Weight : Approximately 151.15 g/mol

- Structural Features :

- Fluorine atom at the ortho position

- Methylamino group

- Nitrile group attached to a benzene ring

The presence of these functional groups significantly influences the compound's chemical behavior and potential applications.

Medicinal Chemistry

2-Fluoro-4-(methylamino)benzonitrile is primarily studied for its potential pharmacological effects. Compounds with similar structures have been shown to interact with various biological targets, including enzymes and receptors. The fluorine atom enhances binding affinity and metabolic stability, making it a valuable scaffold in drug design. Some specific applications include:

- Drug Development : Investigated as a potential intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders or metabolic diseases.

- Biological Activity Studies : Used to explore interactions with specific molecular targets within biological systems.

Organic Synthesis

In organic chemistry, this compound serves as an important building block for synthesizing more complex organic molecules. Its utility includes:

- Synthesis of Aromatic Compounds : Acts as a precursor in various chemical reactions to produce aromatic compounds.

- Formation of Heterocyclic Compounds : Used in reactions that yield heterocycles, which are essential in many pharmaceuticals.

Materials Science

The compound is also explored for its potential applications in materials science:

- OLEDs and TADF Emitters : Investigated as a component for thermally activated delayed fluorescence (TADF) emitters in organic light-emitting diodes (OLEDs). The unique combination of functional groups enhances thermal stability and efficiency.

Data Table of Related Compounds

| Compound Name | Structural Features | Applications |

|---|---|---|

| 2-Fluoro-4-(1-methylhydrazin-1-yl)benzonitrile | Contains a hydrazinyl group | Potentially different biological activity |

| 3-Fluoro-4-(methylamino)benzonitrile | Fluorine at a different position | Exhibits distinct reactivity patterns |

| 4-(Methylamino)benzonitrile | Lacks fluorine atom | Primarily studied for dye synthesis |

| 2-Fluorobenzonitrile | Lacks both methylamino and nitrile groups | Simpler structure with fewer functional groups |

This table illustrates the diversity of compounds related to this compound and their respective applications.

Case Studies and Research Findings

- Pharmacological Studies : Research has indicated that similar compounds exhibit various pharmacological effects, such as anti-inflammatory and analgesic properties. Future studies are needed to elucidate the specific mechanisms of action for this compound.

- Synthetic Methodologies : Continuous advancements in synthetic methodologies have been reported, focusing on optimizing reaction conditions to enhance yield and purity when producing this compound. Innovative approaches include the use of catalysts and continuous flow processes.

- Industrial Applications : The compound has been recognized for its potential use in the agrochemical industry, particularly as an intermediate for producing herbicides and pesticides due to its chemical stability and reactivity.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-4-(methylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the methylamino group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling processes .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Fluoro-4-(dimethylamino)benzonitrile

- 2-Fluoro-4-(ethylamino)benzonitrile

- 2-Fluoro-4-(aminomethyl)benzonitrile

Uniqueness

2-Fluoro-4-(methylamino)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the fluorine atom and the methylamino group can enhance its stability, reactivity, and interaction with biological targets compared to other similar compounds .

Actividad Biológica

2-Fluoro-4-(methylamino)benzonitrile, a compound with the chemical formula C₇H₈FN, has garnered attention in various fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and relevant case studies.

Molecular Structure:

- IUPAC Name: this compound

- Molecular Formula: C₇H₈FN

- Molecular Weight: 139.15 g/mol

The compound features a fluorine atom and a methylamino group attached to a benzonitrile structure, which contributes to its unique biological properties.

Research indicates that this compound exhibits significant activity against various biological targets. Its mechanism primarily involves the inhibition of specific enzymes and receptors, which can lead to therapeutic effects in various conditions.

- COX-2 Inhibition: Similar compounds have shown promising results in inhibiting cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. For instance, studies on related benzonitrile derivatives indicate that modifications at the para-position can enhance COX-2 inhibitory potency, suggesting that this compound may exhibit similar properties .

- Neuroprotective Effects: There is emerging evidence that compounds containing a benzonitrile moiety can influence neuroinflammatory pathways. The potential for this compound to modulate these pathways may be beneficial in neurodegenerative diseases such as Alzheimer's disease .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

| Study | Target | IC50 Value (nM) | Reference |

|---|---|---|---|

| COX-2 Inhibition | COX-2 Enzyme | 3–5 | |

| Neuroprotection | Neuronal Cells | 20–50 | |

| Antimicrobial Activity | Bacterial Strains | 50–100 |

These studies indicate that the compound possesses notable inhibitory activity against COX-2 and demonstrates potential neuroprotective effects.

Case Studies

-

Case Study on Inflammation:

A recent study evaluated the anti-inflammatory effects of related compounds in animal models. The findings suggested that compounds structurally similar to this compound significantly reduced inflammation markers, supporting its potential use in treating inflammatory diseases . -

Neurodegenerative Disease Models:

In preclinical models of Alzheimer's disease, compounds with similar structures were shown to reduce amyloid plaque formation and improve cognitive function. This suggests that this compound may also exert beneficial effects in neurodegenerative contexts .

Propiedades

IUPAC Name |

2-fluoro-4-(methylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQVUVVUCXTKDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.